![molecular formula C19H29NO2Si B14233762 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- CAS No. 503595-94-6](/img/structure/B14233762.png)
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is a specialized organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound’s structure includes a propynamide group, a methoxyphenyl group, and a tris(1-methylethyl)silyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting with the preparation of the propynamide core. This can be achieved through the reaction of propargylamine with an appropriate acyl chloride under controlled conditions.
The final step involves the addition of the tris(1-methylethyl)silyl group, which can be introduced through a hydrosilylation reaction. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silyl group to the alkyne moiety of the propynamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer properties could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triisopropyl (2-trimethylsilylethynyl)silane: Similar in structure but lacks the methoxyphenyl group.
Tris (2-methoxyphenyl)phosphine: Contains a methoxyphenyl group but differs in the core structure and functional groups
Uniqueness
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynamide, methoxyphenyl, and tris(1-methylethyl)silyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
503595-94-6 |
|---|---|
Molecular Formula |
C19H29NO2Si |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-tri(propan-2-yl)silylprop-2-ynamide |
InChI |
InChI=1S/C19H29NO2Si/c1-14(2)23(15(3)4,16(5)6)13-12-19(21)20-17-10-8-9-11-18(17)22-7/h8-11,14-16H,1-7H3,(H,20,21) |
InChI Key |
IMQUDLHXVWMXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(=O)NC1=CC=CC=C1OC)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
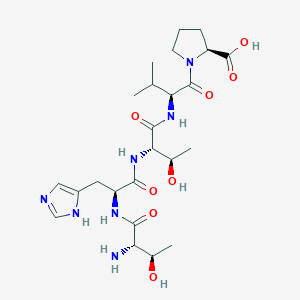
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
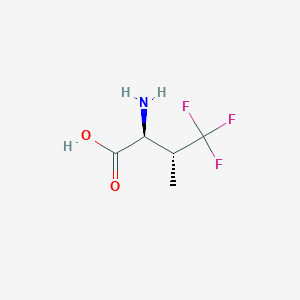
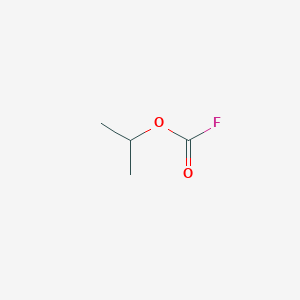
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
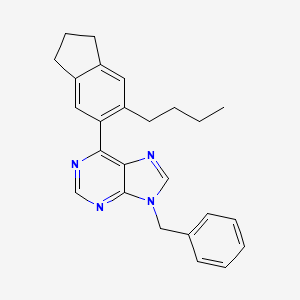
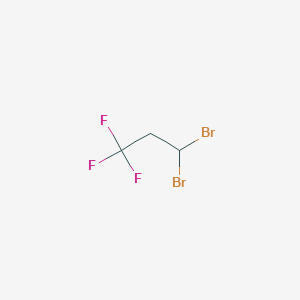
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
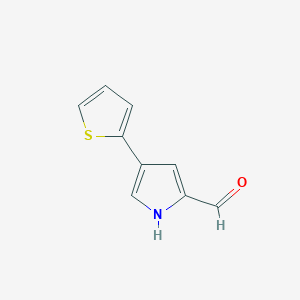
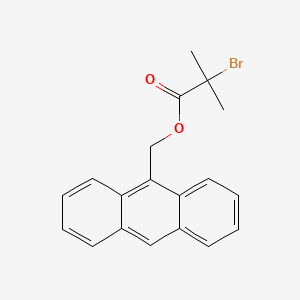
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
